Boc-N-Me-D-Phe-OH
Description
Boc-N-Me-D-Phe-OH (tert-butoxycarbonyl-N-methyl-D-phenylalanine) is a protected amino acid derivative widely used in peptide synthesis. Its structure features:
- Boc group: A tert-butoxycarbonyl protecting group that shields the α-amino group during solid-phase or solution-phase peptide synthesis .
- N-methylation: The methyl group on the nitrogen reduces hydrogen-bonding capacity, influencing peptide conformation and proteolytic stability .
- D-configuration: The non-natural stereochemistry enhances resistance to enzymatic degradation compared to L-isomers .
- Carboxylic acid: The free carboxyl group enables coupling with amines or other amino acids .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular weights, and applications of Boc-N-Me-D-Phe-OH and related compounds:
Contradictions and Contextual Considerations
- Stereochemical Flexibility : While this compound is preferred in tasiamides for tumor inhibition , teixobactin analogues tolerate L-isomers without activity loss . This highlights target-specific stereochemical requirements.
- N-Methylation Trade-offs : Though N-methylation enhances stability, it may reduce binding affinity in hydrogen-bond-dependent interactions (e.g., enzyme active sites) .
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